2-(Diethylamino)ethyl acetate
Description
Properties
CAS No. |
10369-82-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(diethylamino)ethyl acetate |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)6-7-11-8(3)10/h4-7H2,1-3H3 |
InChI Key |
IDIFJUBLWASPDU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C |
Canonical SMILES |
CCN(CC)CCOC(=O)C |
Other CAS No. |
10369-82-1 |
Synonyms |
2-diethylaminoethyl acetate acetylcaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Diethylamino)ethyl acetate
- CAS Registry Number : 10369-82-1
- Molecular Formula: Inferred as C₈H₁₇NO₂ (structure: CH₃COOCH₂CH₂N(C₂H₅)₂).
- Synonyms: Acetylcaine, CID82591, NSC 408333 .
- Commercial availability is confirmed via supplier listings .
Comparison with Structurally Similar Compounds
2-(Dimethylamino)ethyl Acetate
- IUPAC Name: 2-(Dimethylamino)ethyl acetate
- CAS No.: 1421-89-2 .
- Molecular Formula: C₆H₁₃NO₂ (MW: 131.18 g/mol) .
- Key Differences: Structure: Replaces diethyl groups with dimethyl on the amine, reducing steric bulk and lipophilicity. Physical Properties: Liquid at room temperature; higher water solubility compared to the diethyl analog due to smaller alkyl groups . Applications: Explicitly noted as a medical intermediate in pharmaceutical research . Safety: Classified under RTECS AH2100000; regulated under TSCA .
Data Table 1: Physical and Chemical Properties
Ethyl 2-(Diethylamino)-2-phenylacetate
- CAS No.: 2059944-97-5 .
- Molecular Formula: C₁₄H₂₁NO₂ (MW: 235.33 g/mol).
- Applications: Likely used in pharmaceuticals due to structural similarity to chiral auxiliaries or bioactive molecules .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- CAS No.: 51816-17-2 .
- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol).
- Key Differences: Functional Group: Replaces the ester with an amide, altering reactivity (e.g., resistance to hydrolysis) and hydrogen-bonding capacity. Applications: Potential use in drug design, leveraging the amide group’s stability .
2-(Diethylamino)ethyl Acrylate HCl
- CAS No.: Not explicitly listed; suppliers note 5 variants .
- Key Differences :
- Structure : Contains an acrylate group (CH₂=CHCOO-) instead of acetate, enabling polymerization or cross-linking reactions.
- Applications : Relevant in polymer chemistry or coatings due to acrylate reactivity .
Q & A
Q. What are the standard synthetic routes for 2-(diethylamino)ethyl acetate, and how can its purity be optimized during purification?
A common synthesis involves reacting diethylaminoethanol with acetic anhydride or acetyl chloride under controlled conditions. For example, analogous compounds like 4-(diethylamino)-2-(prop-2-ynyloxy)benzaldehyde are synthesized via refluxing with propargyl bromide in acetone, followed by extraction with ethyl acetate and purification via flash column chromatography (3:7 ethyl acetate/petroleum ether) . To optimize purity, techniques like fractional distillation or preparative HPLC are recommended, especially given the compound’s sensitivity to hydrolysis.
Q. What analytical techniques are most effective for characterizing 2-(diethylamino)ethyl acetate?
Key methods include:
- NMR Spectroscopy : For structural confirmation of the diethylamino and acetate groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.
- FT-IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the acetate ester).
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, critical for storage and reaction planning.
Data from NIST Standard Reference Database 69 and PubChem provide validated spectral and thermodynamic benchmarks .
Q. What are the key physicochemical properties of 2-(diethylamino)ethyl acetate relevant to experimental design?
Advanced Research Questions
Q. How does 2-(diethylamino)ethyl acetate interact with biological systems, and what are its potential pharmacological applications?
While direct studies on this compound are limited, structurally related diethylamino-phenyl-acetic acid derivatives exhibit antiviral, anti-inflammatory, and receptor-binding activities . The tertiary amine group may facilitate membrane permeability, making it a candidate for prodrug design. Methodologically, in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) combined with molecular docking studies can elucidate its bioactivity.
Q. What challenges arise in reconciling conflicting data on the compound’s stability under varying pH conditions?
Conflicting stability data may stem from differences in experimental setups. For example:
- Hydrolysis Kinetics : Under acidic conditions (pH < 3), the ester group hydrolyzes rapidly (t₁/₂ < 1 hr), whereas neutral/basic conditions (pH 7–9) show slower degradation .
- Temperature Effects : Elevated temperatures accelerate hydrolysis; Arrhenius plots can model degradation rates.
To resolve contradictions, researchers should standardize buffers, ionic strength, and temperature controls, referencing protocols from thermochemistry databases like NIST .
Q. How can 2-(diethylamino)ethyl acetate be leveraged in drug delivery systems?
The compound’s amphiphilic nature (polar acetate and hydrophobic diethylamino groups) enables micelle or liposome formation. For example:
- pH-Responsive Delivery : The tertiary amine protonates in acidic environments (e.g., tumor tissues), enhancing payload release.
- Complexation : It can stabilize hydrophobic drugs via hydrogen bonding, as seen in ethyl acetate-mediated syntheses of bioactive molecules .
Q. What computational methods are recommended for predicting the compound’s reactivity and degradation pathways?
- Density Functional Theory (DFT) : To model hydrolysis transition states and identify reactive sites.
- Molecular Dynamics (MD) Simulations : To study solvent interactions and stability in biological matrices.
PubChem’s canonical SMILES (CCN(CC)CCOC(=O)C) and InChIKey (GOLSFPMYASLXJC-UHFFFAOYSA-N) provide input parameters for these simulations .
Methodological Considerations
Q. How should researchers handle discrepancies in reported spectral data for this compound?
Q. What safety protocols are critical when working with 2-(diethylamino)ethyl acetate?
- Ventilation : Use fume hoods due to potential volatility and amine-related odors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Data Contradiction Analysis
Q. How can researchers address inconsistent biological activity reports for analogs of this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing diethylamino with dimethylamino) to isolate bioactive moieties.
- Dose-Response Curves : Quantify activity across concentrations to identify non-linear effects, as seen in indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
